6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that features a triazole and thiadiazole ring system. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Formation of the Thiadiazole Ring: This involves the reaction of the triazole intermediate with sulfur-containing reagents under specific conditions.
Introduction of the 2,4-Dimethoxyphenyl Group: This step usually involves the coupling of the phenyl group with the triazole-thiadiazole core.
Addition of the Isopropylsulfanyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the triazole or thiadiazole rings, potentially leading to ring-opened products.
Substitution: The aromatic ring and sulfur atom can participate in various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be explored as a ligand in catalytic reactions due to its heterocyclic structure.
Material Science:
Biology
Antimicrobial Agents: Studies might investigate its efficacy against various bacterial and fungal strains.
Anticancer Research: Potential use in developing new anticancer drugs targeting specific cellular pathways.
Medicine
Drug Development: Exploration of its pharmacokinetic and pharmacodynamic properties for potential therapeutic uses.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Development of new drugs or drug delivery systems.
Mechanism of Action
The mechanism of action of 6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-(2,4-Dimethoxyphenyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 6-(2,4-Dimethoxyphenyl)-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Uniqueness
The presence of the isopropylsulfanyl group in 6-(2,4-Dimethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole may confer unique properties, such as increased lipophilicity or altered biological activity, compared to its methyl or ethyl analogs.
Properties
Molecular Formula |
C15H18N4O2S2 |
---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-3-(propan-2-ylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H18N4O2S2/c1-9(2)22-8-13-16-17-15-19(13)18-14(23-15)11-6-5-10(20-3)7-12(11)21-4/h5-7,9H,8H2,1-4H3 |
InChI Key |
MCADFKNONKCHFS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SCC1=NN=C2N1N=C(S2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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